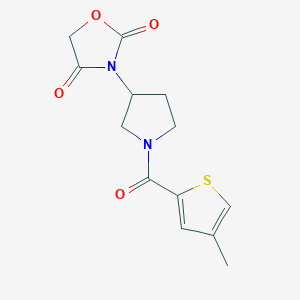
4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Übersicht
Beschreibung
The compound “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” is a versatile material used extensively in scientific research due to its diverse applications, including drug discovery, organic synthesis, and material science. It has a molecular formula of C12H12FNO and an average mass of 205.228 Da .
Molecular Structure Analysis
The molecular structure of “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” consists of a fluorophenyl group attached to a tetrahydropyran ring with a carbonitrile group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity Research has demonstrated the synthesis of novel Schiff bases using derivatives that include the 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile structure or similar compounds, highlighting their potential in antimicrobial applications. For instance, the synthesis of Schiff bases from specific nitrile compounds showed significant in vitro antimicrobial activity, suggesting these compounds' relevance in developing new antimicrobial agents. Among the derivatives synthesized, certain compounds exhibited excellent activity compared to others, indicating the potential for targeted antimicrobial applications (Puthran et al., 2019).
Corrosion Inhibition The application of pyrazolopyridine derivatives, synthesized using methods that may involve compounds structurally similar to 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, as corrosion inhibitors for mild steel in acidic environments has been explored. These compounds, when used in corrosion inhibition studies, showed promising results in protecting mild steel against corrosion in hydrochloric acid, thereby indicating their utility in industrial applications where corrosion resistance is crucial (Dandia et al., 2013).
Electronic and Optical Applications The copolymerization of compounds related to 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile with other monomers has been successfully achieved, leading to materials that combine advantageous properties such as good electrochemical behavior, high conductivity, and excellent stability. These attributes make such copolymers suitable for various electronic and optical applications, including potentially in organic electronics and light-emitting devices (Wei et al., 2006).
Molecular Structure Analysis Crystal structure determination and molecular docking studies of pyran derivatives, including those structurally related to 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, have provided insights into their potential as inhibitors of specific enzymes, showcasing their relevance in pharmaceutical research. Such studies help in understanding the molecular basis of these compounds' interactions with biological targets, which is critical for drug development processes (Venkateshan et al., 2019).
Safety and Hazards
While the specific safety and hazards of “4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” are not detailed in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and taking precautionary measures against static discharges .
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-3-1-2-10(8-11)12(9-14)4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKQMVJXZOBQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)oxane-4-carbonitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)




![2-[2-(2-Chlorobenzylamino)ethoxy]ethanol](/img/structure/B2752916.png)


![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)

![6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2752925.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)
